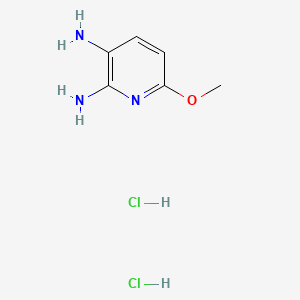

6-Methoxypyridine-2,3-diamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxypyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-5-3-2-4(7)6(8)9-5;;/h2-3H,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTXXPTXSCLIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240917 | |

| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94166-62-8 | |

| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60KKO0GSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methoxypyridine-2,3-diamine dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 6-Methoxypyridine-2,3-diamine dihydrochloride, a pyridine derivative with applications in medicinal chemistry and as a dye intermediate.[1] It details the compound's chemical structure, physicochemical properties, synthesis protocols, and its role in biological pathways.

Chemical Structure and Properties

This compound is the hydrochloride salt form of 6-Methoxypyridine-2,3-diamine. The dihydrochloride salt enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 94166-62-8 | [2][3] |

| Molecular Formula | C₆H₁₁Cl₂N₃O | [2][4] |

| Molecular Weight | 212.08 g/mol | [2] |

| IUPAC Name | 6-methoxypyridine-2,3-diamine;dihydrochloride | [5][6] |

| Synonyms | 2,3-Pyridinediamine, 6-methoxy-, dihydrochloride; 6-Methoxy-2,3-pyridinediamine HCl | [4][7] |

| Melting Point | 167-171 °C; 211-213 °C | [2] |

| Boiling Point | 321.7 °C at 760 mmHg (for free base) | [8] |

| Appearance | Pale-yellow to yellow-brown solid | [9] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][9] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and commercially viable route involves the reduction of a nitropyridine precursor.[10]

Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocols:

Step 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine The synthesis begins with the methoxylation of 2-amino-6-chloro-3-nitropyridine.[10] This reaction is typically carried out using sodium methoxide in a polar solvent like methanol.[10] The methoxy group substitutes the chlorine atom at the 6-position of the pyridine ring to yield 2-amino-6-methoxy-3-nitropyridine.[10]

Step 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine The nitro group of 2-amino-6-methoxy-3-nitropyridine is then reduced to an amino group to form the target diamine.[10] A preferred method involves metallic reduction in an aqueous acidic medium.[10]

-

Protocol Example:

-

2-Amino-6-methoxy-3-nitropyridine (0.147 mole) is dissolved in concentrated hydrochloric acid (150.0 ml).

-

The solution is cooled to 15 °C.

-

Stannous chloride dihydrate (0.294 mole) is added slowly to the reaction mixture.

-

The reaction mass is heated to 35-40 °C and stirred for 5-6 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to 20 °C and stirred for one hour.

-

The resulting precipitate, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration and dried. A typical yield is around 86.4% with a purity of >99% by HPLC.

-

Step 3: Neutralization to Obtain Free Base (Optional) To obtain the free base, the dihydrochloride salt is neutralized.[10]

-

Protocol Example:

-

2,3-Diamino-6-methoxypyridine dihydrochloride (0.117 mole) is suspended in water (50.0 ml).

-

The mixture is cooled to 15 °C.

-

The pH is adjusted to 7.0-8.0 using a base, such as 25% aqueous ammonia solution.

-

The separated precipitate is stirred for 30 minutes and then collected by filtration.

-

After drying under vacuum, 2,3-diamino-6-methoxypyridine is obtained with a typical yield of 92.0%.

-

Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum provides characteristic signals for the protons of the free base, 2,3-diamino-6-methoxypyridine.

-

¹H NMR (DMSO-d₆) δ: 3.67 ppm (s, 3H, —OCH₃), 7.47–7.49 (d, 1H), 6.01–6.11 (d, 1H).

Applications in Research and Drug Development

6-Methoxypyridine-2,3-diamine and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry.

a) Dye Intermediate: The compound serves as an intermediate in the synthesis of dyes.[1] Its diamino-substituted pyridine structure allows for further chemical modifications to produce colored compounds.

b) Gamma-Secretase Modulation: Derivatives of methoxypyridine have been investigated as gamma-secretase modulators (GSMs) for their potential therapeutic role in Alzheimer's disease.[11][12] Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform.

The introduction of a methoxypyridine motif into certain molecular scaffolds has been shown to improve the activity in reducing Aβ42 production and enhance drug-like properties, such as solubility and the ability to cross the blood-brain barrier (BBB).[11][12]

Logical Pathway for Gamma-Secretase Modulation:

Caption: Role of methoxypyridine derivatives as gamma-secretase modulators.

References

- 1. 2,3-Diamino-6-Methoxyl pyridine HCl-Special Chemicals-Product-SUNTTON (CHINA) CO.,LIMITED [sunttoncn.com]

- 2. 2,3-Diamino-6-methoxypyridine dihydrochloride CAS#: 94166-62-8 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Diamino-6-methoxypyridine | C6H9N3O | CID 3023920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 6-methoxypyridine-2,3-diamine;dihydrochloride94166-62-8,Purity98%_Beijing Wisdom Chemicals Co., Ltd [molbase.com]

- 9. 2,3-DIAMINO-6-METHOXYPYRIDINE HCL | 1159824-73-3 [sigmaaldrich.com]

- 10. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Characteristics of 6-Methoxypyridine-2,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-Methoxypyridine-2,3-diamine dihydrochloride. The information presented herein is compiled from publicly available scientific literature and chemical databases.

Chemical Identity and Properties

This compound is a pyridine derivative. The presence of amino and methoxy functional groups on the pyridine ring makes it a versatile molecule in organic synthesis and a key component in certain industrial applications.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 94166-62-8 | [2] |

| Molecular Formula | C₆H₁₁Cl₂N₃O | [1] |

| Molecular Weight | 212.08 g/mol | [1] |

| Appearance | White to pale-yellow or yellow-brown solid | |

| Melting Point | 167-171 °C | |

| 211-213 °C | ||

| Boiling Point | Not available | |

| Aqueous Solubility | > 100 g/L | |

| pKa | Not available |

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible literature. The following provides available data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| DMSO-d₆ | 3.67 | s | 3H | -OCH₃ |

| 6.01-6.11 | d | 1H | Pyridine ring H | |

| 7.47-7.49 | d | 1H | Pyridine ring H |

Note: Further detailed assignment of protons on the pyridine ring requires more comprehensive spectral analysis.

¹³C NMR, IR, and Mass Spectrometry Data

Synthesis

This compound can be synthesized via the reduction of an appropriate nitro-substituted pyridine precursor.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific compound and available laboratory equipment.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the melting point is approached, the rate of heating is reduced to approximately 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value(s) can be determined from the pH at the half-equivalence point(s).

Biological Activity and Signaling Pathways

The primary documented application of this compound is as a precursor in oxidative hair dye formulations. In this context, it reacts with a coupling agent in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form larger dye molecules within the hair shaft.

While some methoxypyridine derivatives have been investigated for various biological activities, specific studies detailing the mechanism of action or the effects of this compound on cellular signaling pathways are not available in the current body of scientific literature. Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Research into its potential biological targets and mechanisms of action could be a valuable area for future investigation.[3][4]

Safety Information

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed when handling this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for 6-Methoxypyridine-2,3-diamine dihydrochloride from 2-amino-6-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for 6-Methoxypyridine-2,3-diamine dihydrochloride, a key intermediate in pharmaceutical and chemical research. The synthesis commences with the readily available starting material, 2-amino-6-chloro-3-nitropyridine. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its successful implementation.

Synthesis Pathway Overview

The synthesis proceeds in two distinct steps:

-

Methoxylation: The initial step involves the nucleophilic substitution of the chloro group in 2-amino-6-chloro-3-nitropyridine with a methoxy group. This is achieved by reacting the starting material with sodium methoxide in methanol to yield 2-amino-6-methoxy-3-nitropyridine.[1]

-

Reduction: The subsequent step is the reduction of the nitro group of 2-amino-6-methoxy-3-nitropyridine to an amino group, and the concurrent formation of the dihydrochloride salt. This transformation is effectively carried out using a metal reducing agent in an acidic medium, yielding the final product, this compound.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

| Step | Reaction | Starting Material | Product | Reagents | Yield | Purity (HPLC) |

| 1 | Methoxylation | 2-amino-6-chloro-3-nitropyridine | 2-amino-6-methoxy-3-nitropyridine | Sodium methoxide, Methanol | 86.5% | 99.0% |

| 2 | Reduction | 2-amino-6-methoxy-3-nitropyridine | This compound | Stannous chloride dihydrate, Conc. HCl | - | - |

Note: The yield for the second step is not explicitly quantified in the provided source material.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine

Materials:

-

2-amino-6-chloro-3-nitropyridine (0.144 mole, 25.0 g)

-

Sodium methoxide (1.05 molar equivalents)

-

Methanol

-

Water

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

To this solution, add 25.0 g of 2-amino-6-chloro-3-nitropyridine (0.144 mole) while maintaining the temperature at 15°C using external cooling.[1]

-

Heat the resulting mixture to 25°-30°C and maintain this temperature for 4-5 hours with constant stirring.[1]

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the reaction mixture into water.[1]

-

Filter the precipitate that forms and wash it with water.

-

Dry the solid to obtain 2-amino-6-methoxy-3-nitropyridine. The expected yield is approximately 21.0 g (86.5%) with an HPLC purity of 99.0%.[1]

Step 2: Synthesis of this compound

Materials:

-

2-amino-6-methoxy-3-nitropyridine

-

Stannous chloride dihydrate

-

Concentrated hydrochloric acid

Procedure:

-

The reduction of 2-amino-6-methoxy-3-nitropyridine is carried out using a metal reducing agent in a polar proton-donating solvent. Preferred reagents are iron, tin, zinc, tin chloride, zinc chloride, or tin chloride dihydrate in the presence of concentrated hydrochloric acid.[1]

-

A highly preferred method involves the use of stannous chloride dihydrate in concentrated hydrochloric acid at a temperature of 35°-40°C.[1]

-

After the reduction is complete, cool the reaction mixture.

-

The product, this compound, can be collected by filtration or extraction, with filtration being the preferred method.[1]

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-amino-6-chloro-3-nitropyridine.

Caption: Two-step synthesis of this compound.

References

6-Methoxypyridine-2,3-diamine dihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxypyridine-2,3-diamine dihydrochloride, including its chemical properties, synthesis, and known applications. This document is intended for professionals in research and development who require detailed technical information on this compound.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 94166-62-8 |

| Molecular Formula | C₆H₁₁Cl₂N₃O |

| Molecular Weight | 212.08 g/mol |

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, as outlined in various patents. A common pathway involves the reduction of a nitropyridine precursor.

Synthesis Workflow

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Methoxypyridine Diamine Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms by which methoxypyridine diamine derivatives exert their biological effects, with a particular focus on their role as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document provides a comprehensive overview of their quantitative biological activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A significant class of methoxypyridine diamine derivatives, specifically sulfonamide methoxypyridine compounds, have been identified as potent dual inhibitors of PI3K and mTOR.[1][2] This signaling cascade is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention.[1]

These derivatives have been shown to exhibit strong inhibitory activity against both PI3Kα and mTOR kinases.[1] The dual inhibition is significant as it can circumvent the feedback activation of AKT that often occurs when only mTOR is inhibited.[3] By simultaneously blocking both PI3K and mTOR, these compounds can more effectively shut down the entire signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Biological Activity

The biological efficacy of these methoxypyridine diamine derivatives has been quantified through various in vitro assays. The following table summarizes the inhibitory concentrations (IC50) of a particularly potent derivative, compound 22c , against key molecular targets and cancer cell lines.[1]

| Compound | Target/Cell Line | IC50 (nM) |

| 22c | PI3Kα | 0.22 |

| mTOR | 23 | |

| MCF-7 (Breast Cancer) | 130 | |

| HCT-116 (Colon Cancer) | 20 |

Signaling Pathway and Point of Inhibition

The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Methoxypyridine diamine derivatives intervene at the initial and a downstream stage of this pathway by inhibiting both PI3K and mTOR.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of methoxypyridine diamine derivatives.

PI3K/mTOR Kinase Inhibition Assay

This assay quantifies the enzymatic activity of PI3K and mTOR in the presence of the inhibitor.

-

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate (e.g., PIP2 for PI3K). The ADP is then converted to ATP, which is detected via a luciferase-based reaction that produces a luminescent signal. The intensity of the signal is inversely proportional to the kinase activity.

-

Protocol:

-

Prepare a reaction buffer containing the kinase (PI3Kα or mTOR), the substrate, and varying concentrations of the methoxypyridine diamine derivative.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and add a reagent to deplete the remaining ATP.

-

Add a second reagent to convert the ADP produced to ATP.

-

Add a luciferase/luciferin mixture to detect the newly synthesized ATP.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Anti-Proliferation Assay (MTT Assay)

This assay determines the effect of the compounds on the viability and proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the methoxypyridine diamine derivative for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

-

Measure the absorbance of the solution at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blot Analysis for AKT Phosphorylation

This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm the mechanism of action within the cell.

-

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated AKT and total AKT).

-

Protocol:

-

Treat cancer cells with the methoxypyridine diamine derivative for a specified time.

-

Lyse the cells to extract the proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total AKT as a loading control.

-

Quantify the band intensities to determine the relative level of AKT phosphorylation.

-

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of these compounds follows a logical progression from chemical synthesis to detailed mechanistic studies.

Conclusion

Methoxypyridine diamine derivatives represent a promising class of compounds with potent and specific mechanisms of action within biological systems. Their ability to dually inhibit the PI3K and mTOR signaling pathways provides a strong rationale for their further development as anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of these novel chemical entities.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Potential applications of 6-Methoxypyridine-2,3-diamine as a protein degrader building block

Theoretical Framework

For Immediate Release

[City, State] – [Date] – As the field of targeted protein degradation (TPD) continues to rapidly evolve, the discovery of novel building blocks for the construction of proteolysis-targeting chimeras (PROTACs) and molecular glues is a critical area of research. This whitepaper explores the theoretical potential of 6-Methoxypyridine-2,3-diamine as a versatile scaffold for the development of new protein degraders, addressing a significant need for the expansion of the available chemical toolbox for researchers and drug development professionals.

While direct applications of 6-Methoxypyridine-2,3-diamine in published protein degrader research are not yet established, its inherent chemical functionalities present a compelling starting point for the rational design of novel E3 ligase ligands or target-binding warheads. The presence of vicinal diamines on a pyridine scaffold offers multiple avenues for chemical modification and the introduction of pharmacophoric features necessary for binding to E3 ligases or specific proteins of interest.

This technical guide provides a forward-looking perspective on how 6-Methoxypyridine-2,3-diamine could be leveraged in TPD. It serves as a resource for medicinal chemists and chemical biologists by outlining potential synthetic strategies, proposing screening cascades for the evaluation of novel derivatives, and discussing the broader implications for the design of next-generation protein degraders.

I. Introduction to Targeted Protein Degradation and the Need for Novel Building Blocks

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] PROTACs, a key technology in TPD, are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

The success of PROTACs is highly dependent on the availability of diverse and effective E3 ligase ligands and warheads.[6][7] Currently, the majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[8] The expansion of the E3 ligase toolbox is a major goal in the field, as it would allow for tissue-specific targeting, overcoming resistance mechanisms, and broadening the scope of degradable proteins.[9] This necessitates the exploration of novel chemical scaffolds that can be developed into new E3 ligase binders.

II. 6-Methoxypyridine-2,3-diamine: A Promising Scaffold

6-Methoxypyridine-2,3-diamine is a commercially available aromatic diamine with the molecular formula C₆H₉N₃O.[10] Its key structural features make it an attractive starting point for medicinal chemistry campaigns in TPD:

-

Vicinal Diamines: The 2,3-diamine substitution pattern on the pyridine ring provides two nucleophilic centers for chemical elaboration. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) for binding to a biological target.

-

Pyridine Core: The pyridine ring is a common motif in many bioactive molecules and can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket.

-

Methoxy Group: The methoxy group at the 6-position can influence the electronic properties of the pyridine ring and can be a site for modification or interaction with a target protein.

While one chemical supplier has categorized 6-Methoxypyridine-2,3-diamine as a "Protein Degrader Building Block," there is currently no publicly available scientific literature or patent data to substantiate its direct use in this context.[11] Therefore, the following sections will outline a theoretical framework for its potential applications.

III. Potential Applications and Synthetic Strategies

A. Development of Novel E3 Ligase Ligands

The vicinal diamines of 6-Methoxypyridine-2,3-diamine can be envisioned as key pharmacophoric elements for binding to novel E3 ligases. A proposed workflow for developing derivatives of this scaffold as E3 ligase binders is outlined below.

Experimental Protocols:

-

General Synthetic Protocol for Derivatization:

-

Monoprotection: React 6-Methoxypyridine-2,3-diamine with one equivalent of a suitable protecting group (e.g., Boc-anhydride) in an appropriate solvent (e.g., dichloromethane) to selectively protect one of the amine functionalities.

-

Derivatization of the Free Amine: The remaining free amine can be functionalized through various reactions such as acylation, alkylation, or reductive amination to introduce a diverse set of chemical moieties.

-

Deprotection: Remove the protecting group under standard conditions (e.g., trifluoroacetic acid for Boc group removal).

-

Further Derivatization: The newly freed amine can be further modified if desired, or used as an attachment point for a linker in a future PROTAC synthesis.

-

B. Development of Novel Warheads for Target Proteins

The 6-Methoxypyridine-2,3-diamine scaffold could also serve as a foundation for the development of novel warheads that bind to specific target proteins. The derivatization strategy would be similar to that for E3 ligase ligands, but the screening process would be directed towards a protein of interest.

IV. Proposed Experimental Evaluation

Once a library of compounds derived from 6-Methoxypyridine-2,3-diamine is synthesized, a systematic evaluation is necessary to identify promising candidates.

Table 1: Proposed Assays for Evaluating Novel Protein Degrader Building Blocks

| Assay Type | Purpose | Methodology | Key Parameters |

| Binding Assays | To determine the binding affinity of the compound to the target protein or E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Kd (dissociation constant) |

| Ternary Complex Formation | To assess the ability of a PROTAC to induce the formation of the target protein-PROTAC-E3 ligase complex. | TR-FRET, AlphaLISA, Co-immunoprecipitation | Ternary complex Kd, cooperativity (α) |

| Ubiquitination Assays | To confirm that the ternary complex formation leads to the ubiquitination of the target protein. | In vitro ubiquitination assays followed by Western blot analysis for poly-ubiquitin chains. | Ubiquitination levels |

| Protein Degradation Assays | To measure the extent of target protein degradation in cells. | Western blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |

| Cellular Viability Assays | To assess the cytotoxic effects of the compounds. | MTT assay, CellTiter-Glo | IC50 (concentration for 50% inhibition of cell growth) |

V. Signaling Pathways and Logical Relationships

The ultimate goal of a protein degrader is to eliminate a target protein and thereby modulate a specific signaling pathway implicated in a disease. The following diagram illustrates the general mechanism of action of a PROTAC.

VI. Conclusion and Future Directions

While the direct application of 6-Methoxypyridine-2,3-diamine as a protein degrader building block remains to be experimentally validated, its chemical structure holds significant promise for the development of novel therapeutics in the field of targeted protein degradation. The theoretical framework and proposed experimental workflows presented in this whitepaper are intended to stimulate further research into this and other under-explored chemical scaffolds. The discovery of new E3 ligase ligands and warheads is paramount to unlocking the full potential of TPD, and systematic exploration of novel building blocks like 6-Methoxypyridine-2,3-diamine will be a key driver of innovation in this exciting area of drug discovery.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]

- 2. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An in-cell approach to evaluate E3 ligases for use in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peer review in Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) | eLife [elifesciences.org]

- 10. m.youtube.com [m.youtube.com]

- 11. news-medical.net [news-medical.net]

Spectroscopic and Synthetic Profile of 6-Methoxypyridine-2,3-diamine dihydrochloride: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic and synthetic data available for 6-Methoxypyridine-2,3-diamine dihydrochloride, a key intermediate in the chemical and cosmetic industries. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource for the characterization and synthesis of this compound.

Spectroscopic Data

A comprehensive compilation of experimental spectroscopic data for this compound is limited in publicly accessible literature. The following tables summarize the available and expected data.

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6-Methoxypyridine-2,3-diamine (Free Base) | DMSO-d₆ | 3.67 | s | 3H | -OCH₃ |

| 6.01-6.11 | d | 1H | Aromatic CH | ||

| 7.47-7.49 | d | 1H | Aromatic CH |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | - | Data not available in searched literature |

Note: Experimental ¹³C NMR data for this compound could not be located in the reviewed scientific literature and chemical databases.

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) |

| This compound | - | Data not available in searched literature |

Note: Experimental IR spectroscopy data for this compound is not available in the searched literature.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (Expected) | Key Fragments (m/z) |

| 6-Methoxypyridine-2,3-diamine (Free Base) | ESI | 140.08 | Not available |

| This compound | ESI | 140.08 (as free base) | Not available |

Note: The molecular weight of the free base is 139.16 g/mol , and the dihydrochloride salt is 212.08 g/mol . While a full mass spectrum is not available, the protonated molecule of the free base would be expected at m/z 140.08.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data for this specific compound are not available. Therefore, general methodologies are provided.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

General Protocol for Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like the target compound. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in US Patent US20060080790A1.[1] The overall workflow involves the methoxylation of a chlorinated pyridine precursor, followed by nitration and subsequent reduction.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

The synthesis is a two-step process starting from 2-amino-6-chloro-3-nitropyridine.[1]

Step 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine

2-amino-6-chloro-3-nitropyridine is reacted with sodium methoxide in methanol. The reaction is typically carried out at a temperature between 10°C and 60°C. Upon completion, the reaction mixture is quenched with water to precipitate the product, 2-amino-6-methoxy-3-nitropyridine.[1]

Step 2: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride

The intermediate, 2-amino-6-methoxy-3-nitropyridine, is then reduced to form the diamine. This reduction is achieved using a metal reducing agent, such as stannous chloride dihydrate, in the presence of concentrated hydrochloric acid. The reaction is typically heated to 35-40°C. After the reaction is complete, the mixture is cooled, and the product, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration.[1]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical relationship between the molecular structure and the observed signals.

Caption: Logical relationships in the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Hazards and Safe Handling of 6-Methoxypyridine-2,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 6-Methoxypyridine-2,3-diamine dihydrochloride, a chemical compound utilized in research and development. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Section 1: Chemical Identification and Properties

-

IUPAC Name: 6-methoxypyridine-2,3-diamine;dihydrochloride[1]

-

CAS Number: 94166-62-8[2]

-

Molecular Formula: C₆H₉N₃O·2HCl[2]

-

Molecular Weight: 212.08 g/mol [2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

-

Exclamation Mark

Section 3: Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates potential health risks.

| Toxicity Data | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 650–813 mg/kg | Rodent |

Section 4: Safe Handling and Storage

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure risk.

4.1 Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Facilities should be equipped with an eyewash station and a safety shower.[1]

4.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

4.3 Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or fumes.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Minimize dust generation.[1]

4.4 Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials and sources of ignition.[1]

-

The compound is reported to be light-sensitive.[3]

Section 5: First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Section 6: Accidental Release and Disposal

6.1 Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3]

-

Do not let the product enter drains.[3]

6.2 Disposal:

-

Dispose of this chemical and its container in accordance with local, state, and federal regulations.[1]

-

Contact a licensed professional waste disposal service.

Section 7: Experimental Protocols and Workflows

While specific experimental protocols for this compound are not widely published, the following diagrams illustrate general safety workflows applicable when handling this and other hazardous chemicals.

References

Delving into Novel Gamma-Secretase Modulators: A Technical Guide to Methoxypyridine Scaffolds

For Immediate Release

A deep dive into the discovery and development of novel gamma-secretase modulators (GSMs) centered on a methoxypyridine scaffold reveals a promising avenue for therapeutic intervention in Alzheimer's disease. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core findings, including quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The modulation of gamma-secretase, a critical enzyme in the production of amyloid-beta (Aβ) peptides, stands as a primary strategy in the quest for Alzheimer's disease therapeutics. Unlike gamma-secretase inhibitors (GSIs), which can cause toxicity by affecting other signaling pathways, GSMs allosterically modulate the enzyme to specifically reduce the production of the pathogenic Aβ42 peptide while increasing the formation of shorter, less amyloidogenic Aβ species.[1][2][3][4] The introduction of a methoxypyridine motif into GSM scaffolds has been shown to enhance potency, improve solubility, and confer favorable pharmacokinetic properties, making it a significant area of research.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of key methoxypyridine-derived GSMs, providing a comparative look at their efficacy and properties.

Table 1: In Vitro Activity of Methoxypyridine-Derived GSMs

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Reference |

| Compound 22d | 24 | >1000 | 110 | [6] |

| Compound 64 | 10 | 250 | 60 | [5][7] |

| Compound 2 | 4.1 | 80 | 18 | [3] |

| Compound 3 | 5.3 | 87 | 29 | [3] |

Table 2: In Vivo Pharmacodynamic Effects of Methoxypyridine-Derived GSMs in Tg2576 Mice

| Compound | Dose (mg/kg) | Route | Plasma Aβ42 Reduction (%) | Brain Aβ42 Reduction (%) | Reference |

| Compound 64 | 30 | p.o. | 45 | 35 | [5][7] |

| Compound 2 | 10 | p.o. | 78 | 54 | [3] |

| Compound 3 | 10 | p.o. | Not Reported | Not Reported | [3] |

Key Signaling Pathway

The canonical signaling pathway involving gamma-secretase is crucial for understanding the mechanism of action of GSMs. The enzyme is responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. rupress.org [rupress.org]

- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 6-Methoxypyridine-2,3-diamine dihydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

6-Methoxypyridine-2,3-diamine dihydrochloride is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyridine scaffolds with significant therapeutic potential. Its vicinal diamine functionality allows for the construction of various heterocyclic rings, most notably imidazopyridines and pyrido[2,3-d]pyrimidines. These core structures are prevalent in a range of biologically active molecules, particularly as potent enzyme inhibitors in oncology.

Key Applications in Drug Discovery

The primary application of 6-Methoxypyridine-2,3-diamine and its analogs lies in the development of targeted cancer therapies. The resulting heterocyclic compounds have shown remarkable efficacy as inhibitors of key signaling proteins that are often dysregulated in cancer, such as Phosphoinositide 3-kinases (PI3Ks), mammalian Target of Rapamycin (mTOR), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

-

PI3K/mTOR Inhibitors: Derivatives of 6-Methoxypyridine-2,3-diamine are crucial intermediates in the synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Imidazopyridine-based compounds derived from this diamine have demonstrated nanomolar potency against PI3Kα, a key isoform in this pathway.[2]

-

PIM-1 Kinase Inhibitors: The diamine is also a precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives that act as potent inhibitors of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, and its overexpression is associated with various malignancies. Inhibition of PIM-1 is a promising strategy for cancer treatment.[3]

Structure-Activity Relationships (SAR)

Systematic SAR studies on imidazopyridine derivatives have revealed that modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core significantly influence their inhibitory activity against PI3Kα. For instance, the introduction of a morpholinyl amide substituent at the 2-position and various aryl groups at the 8-position through Suzuki coupling has led to the identification of compounds with nanomolar potency.[2][4]

Data Presentation

Table 1: Inhibitory Activity of Imidazopyridine Derivatives against PI3Kα

| Compound | PI3Kα IC50 (nM) | Antiproliferative Activity (T47D cells, IC50 in µM) | Antiproliferative Activity (MCF-7 cells, IC50 in µM) |

| Compound 35 | 150 | 7.9 | 9.4 |

| PIK-75 (Control) | - | - | - |

| Note: Data extracted from a study on 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives.[2] |

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase

| Compound | PIM-1 Kinase IC50 (nM) | Cytotoxicity (MCF-7 cells, IC50 in µM) | Cytotoxicity (HepG2 cells, IC50 in µM) |

| Compound 4 | 11.4 | 0.57 | 1.13 |

| Compound 10 | 17.2 | - | - |

| Compound 6 | 34.6 | - | - |

| Compound 11 | 21.4 | 1.31 | 0.99 |

| Staurosporine (Control) | 16.7 | - | - |

| Note: Data extracted from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives.[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the preparation of the title compound from 2-amino-6-methoxy-3-nitropyridine.

Materials:

-

2-amino-6-methoxy-3-nitropyridine

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid.

-

Cool the resulting solution to 15°C.

-

Slowly add stannous chloride dihydrate to the cooled solution.

-

Heat the reaction mixture to 35-40°C and stir for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 20°C and stir for one hour.

-

Filter the resulting precipitate and dry to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor (Compound 35)

This protocol outlines the multi-step synthesis of a potent PI3Kα inhibitor starting from a 2-aminopyridine derivative. While not directly starting from 6-methoxypyridine-2,3-diamine, it illustrates the general approach for constructing the imidazopyridine scaffold.

Step 1: Bromination of 2-aminopyridine derivative

-

To a solution of the 2-aminopyridine derivative in DMF, add N-Bromosuccinimide (NBS).

-

Stir the reaction mixture to obtain the 2-amino-3-bromo-pyridine derivative.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core

-

React the 2-amino-3-bromo-pyridine derivative with ethyl 3-bromopyruvate to yield the ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivative.[4]

Step 3: Hydrolysis of the ester

-

Hydrolyze the ethyl ester using NaOH to obtain the corresponding carboxylic acid.[4]

Step 4: Amidation

-

Couple the carboxylic acid with the desired amine (e.g., piperidine) using a coupling reagent like HBTU in DMF to form the amide.[4]

Step 5: Suzuki Coupling

-

React the 8-bromo-imidazo[1,2-a]pyridine derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst to introduce the final substituent at the 8-position, yielding the target compound 35.[4]

Mandatory Visualization

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Caption: PIM-1 Kinase signaling pathway and point of inhibition.

Caption: General experimental workflow for inhibitor synthesis.

References

- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Synthesis of Substituted Imidazole Derivatives Using 6-Methoxypyridine-2,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, including Janus kinase 1 (JAK1), cyclin-dependent kinase 9 (CDK9), and phosphoinositide 3-kinase (PI3K), which are implicated in the pathophysiology of cancer and inflammatory diseases. The 6-methoxy substituent on the pyridine ring can modulate the electronic and pharmacokinetic properties of these molecules, potentially enhancing their therapeutic efficacy and selectivity.

This document provides detailed protocols for the synthesis of 2-substituted-6-methoxy-1H-imidazo[4,5-b]pyridines via the condensation of 6-Methoxypyridine-2,3-diamine dihydrochloride with various aromatic aldehydes.

Synthesis of 2-Substituted-6-methoxy-1H-imidazo[4,5-b]pyridines

The primary synthetic route to 2-substituted-6-methoxy-1H-imidazo[4,5-b]pyridines involves the cyclocondensation of this compound with a suitable aldehyde. A common and effective method utilizes sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (DMSO) as the reaction medium and oxidizing agent.

General Reaction Scheme

Using 6-Methoxypyridine-2,3-diamine dihydrochloride as a reagent in biochemical staining assays

Disclaimer: Extensive literature searches did not yield any specific applications of 6-Methoxypyridine-2,3-diamine dihydrochloride as a reagent in biochemical staining assays. The following information details its established uses in other scientific and industrial fields.

Application Notes

This compound is a versatile chemical intermediate with documented applications primarily in the fields of cosmetology and medicinal chemistry. Its utility stems from the reactive nature of its diamine functional groups and the electronic properties conferred by the methoxy-substituted pyridine ring.

1. Precursor in Oxidative Hair Dye Formulations:

This compound serves as a precursor in the formulation of oxidative hair dyes. In this application, the compound, along with a coupling agent, undergoes oxidation (typically with hydrogen peroxide) to form larger, colored molecules that become trapped within the hair shaft, imparting a stable color. The specific color outcome is dependent on the other precursors and couplers used in the formulation.

2. Building Block in Medicinal Chemistry and Drug Discovery:

The diamino-substituted pyridine scaffold is a valuable starting material for the synthesis of more complex, biologically active molecules.

-

Gamma-Secretase Modulators: This compound has been utilized in the synthesis of novel gamma-secretase modulators (GSMs).[1][2][3][4][5] Gamma-secretase is an enzyme implicated in the pathology of Alzheimer's disease, and GSMs are being investigated as potential therapeutic agents. The methoxypyridine moiety can be incorporated into larger tetracyclic scaffolds to improve the activity and pharmacokinetic properties of the resulting drug candidates.[1][2][3][4][5]

-

Protein Degrader Building Blocks: 6-Methoxypyridine-2,3-diamine is classified as a building block for protein degraders.[6][7][8] Targeted protein degradation is an emerging therapeutic strategy that utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins.[6][7] This diamine can be chemically modified to be incorporated into such molecules, potentially serving as part of the ligand that binds to the target protein or as a component of the linker connecting the target-binding ligand to an E3 ligase-binding ligand.

Data Presentation

Table 1: Physicochemical Properties of 6-Methoxypyridine-2,3-diamine and its Dihydrochloride Salt

| Property | 6-Methoxypyridine-2,3-diamine | This compound | Reference(s) |

| Molecular Formula | C6H9N3O | C6H11Cl2N3O | |

| Molecular Weight | 139.16 g/mol | 212.08 g/mol | [9] |

| Appearance | Not specified | Brown solid | [10] |

| Purity | >95% (typical) | Not specified | [2] |

| CAS Number | 28020-38-4 | 83732-72-3 | [9] |

| Melting Point | Not specified | 200-205 °C | [10] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride

This protocol is adapted from a patented synthesis method and describes the reduction of 2-amino-6-methoxy-3-nitropyridine.

Materials:

-

2-amino-6-methoxy-3-nitropyridine

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Deionized water

-

25% aqueous ammonia solution

-

Reaction vessel with stirring capability

-

Cooling bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To 250 ml of concentrated hydrochloric acid in a suitable reaction vessel, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature with stirring.

-

Cool the resulting solution to 15°C using a cooling bath.

-

Slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate to the cooled solution.

-

Heat the reaction mixture to 35-40°C and continue stirring for 5 hours.

-

After the reaction is complete, the resulting product is 2,3-diamino-6-methoxypyridine dihydrochloride.

-

To isolate the free base (2,3-diamino-6-methoxypyridine), suspend 25.0 g (0.117 mole) of the dihydrochloride salt in 50.0 ml of water.

-

Cool the mixture to 15°C.

-

Neutralize the mixture by adding 25% aqueous ammonia solution until the pH reaches 7.0-8.0.

-

Stir the resulting precipitate for 30 minutes.

-

Filter the precipitate and dry under vacuum to obtain 2,3-diamino-6-methoxypyridine.

Mandatory Visualization

Caption: Synthesis pathway for this compound.

Caption: Role as a building block in medicinal chemistry.

References

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 8. Protein Degradation Toolbox - Enamine [enamine.net]

- 9. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. escholarship.org [escholarship.org]

Experimental setup for metallic reduction of 2-amino-6-methoxy-3-nitropyridine to produce diamine dihydrochloride

Abstract

This document provides a detailed experimental protocol for the metallic reduction of 2-amino-6-methoxy-3-nitropyridine to synthesize 2,3-diamino-6-methoxypyridine dihydrochloride. This transformation is a key step in the synthesis of various pharmaceutically active compounds. The protocol described herein utilizes stannous chloride dihydrate in an acidic medium, a method known for its efficiency and high yield. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted diaminopyridines are important intermediates in the pharmaceutical and chemical industries. Specifically, 2,3-diamino-6-methoxypyridine serves as a crucial building block for the synthesis of various therapeutic agents. The reduction of the corresponding nitropyridine is a common and critical step in its synthesis. Metallic reductions, particularly using tin(II) chloride, offer a reliable and scalable method for this conversion. This protocol details the procedure for the reduction of 2-amino-6-methoxy-3-nitropyridine to its corresponding diamine dihydrochloride salt with high purity and yield.

Experimental Protocol

This protocol is adapted from a documented industrial process for the preparation of 2,3-diamino-6-methoxypyridine dihydrochloride.[1][2]

Materials:

-

2-amino-6-methoxy-3-nitropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

-

Cooling: Cool the resulting solution to 15°C using an ice bath.

-

Addition of Reducing Agent: Slowly add stannous chloride dihydrate (approx. 2.5 eq) to the cooled solution.[1] The addition should be portion-wise to control the exothermic reaction.

-

Reaction: Heat the reaction mass to a temperature of 35-40°C and maintain with constant stirring for 5-6 hours.[1][2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation of Dihydrochloride Salt: After completion, cool the reaction mixture to 20°C and stir for an additional hour to facilitate precipitation.[1]

-

Filtration and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2,3-diamino-6-methoxypyridine dihydrochloride.[1]

Optional: Conversion to Free Base

-

Suspension: Suspend the obtained 2,3-diamino-6-methoxypyridine dihydrochloride in water.[1]

-

Neutralization: Cool the suspension to 15°C and adjust the pH to 7.0-8.0 by the addition of a 25% aqueous ammonia solution.[1]

-

Precipitation and Isolation: Stir the resulting precipitate for 30 minutes, then collect the solid by filtration.[1]

-

Drying: Dry the solid under vacuum to obtain the 2,3-diamino-6-methoxypyridine free base.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the experimental protocol described above.[1]

| Parameter | Value |

| Starting Material | 2-amino-6-methoxy-3-nitropyridine |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |

| Solvent | Concentrated Hydrochloric Acid |

| Reaction Temperature | 35-40°C |

| Reaction Time | 5-6 hours |

| Product (Dihydrochloride Salt) | 2,3-diamino-6-methoxypyridine dihydrochloride |

| Yield (Dihydrochloride Salt) | 86.4% |

| Purity (HPLC, Dihydrochloride Salt) | 99.0% |

| Product (Free Base) | 2,3-diamino-6-methoxypyridine |

| Yield (Free Base) | 92.0% |

| Purity (HPLC, Free Base) | 99.01% |

Experimental Workflow

// Node Definitions start [label="Start:\n2-amino-6-methoxy-3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Reagents:\n- Conc. HCl\n- SnCl2·2H2O", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction:\n- Stir at 35-40°C\n- 5-6 hours", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup:\n- Cool to 20°C\n- Stir for 1 hour\n- Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_salt [label="Product:\n2,3-diamino-6-methoxypyridine\ndihydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; neutralization [label="Neutralization:\n- Suspend in H2O\n- Add aq. NH3 to pH 7-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_freebase [label="Final Product:\n2,3-diamino-6-methoxypyridine\n(Free Base)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> product_salt; product_salt -> neutralization [label="Optional Step"]; neutralization -> product_freebase; }

References

Application Notes and Protocols for the Use of 6-Methoxypyridine-2,3-diamine dihydrochloride in the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common factor in the development of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in modern drug discovery. The pyridine scaffold is a well-established and highly valued structural motif in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for the design of potent and selective inhibitors.

This document provides detailed application notes and protocols for the utilization of 6-Methoxypyridine-2,3-diamine dihydrochloride as a versatile precursor for the synthesis of a promising class of kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold. The inherent structural features of this starting material allow for the straightforward construction of this bicyclic heteroaromatic system, which has been shown to be a privileged core in the development of inhibitors for a range of important kinase targets.

Overview of the Synthetic Strategy

The primary application of this compound in kinase inhibitor synthesis involves its use as a key building block for the construction of the imidazo[4,5-b]pyridine core. This is typically achieved through a condensation reaction between the diamine and a suitable aldehyde or carboxylic acid. The general synthetic approach is outlined below.

First, the free base of 6-Methoxypyridine-2,3-diamine is generated from the dihydrochloride salt. This free diamine is then reacted with a selected aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions, to yield the corresponding 6-methoxy-imidazo[4,5-b]pyridine derivative. Further functionalization of this core structure can then be undertaken to optimize potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols: Incorporating 6-Methoxypyridine-2,3-diamine Dihydrochloride into PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The modular nature of PROTACs, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and development. This document provides detailed application notes and protocols for the incorporation of 6-Methoxypyridine-2,3-diamine dihydrochloride , a versatile chemical scaffold, into the PROTAC development pipeline. The focus is on the synthesis of novel E3 ligase ligands or POI ligands and their subsequent integration into functional PROTAC molecules.

Introduction to this compound in PROTAC Development

This compound is a substituted diaminopyridine that serves as a valuable starting material for the synthesis of various heterocyclic compounds. Its vicinal diamino groups on a pyridine core offer reactive sites for cyclization and functionalization, making it an attractive scaffold for the development of novel ligands for PROTACs. While not a conventional off-the-shelf E3 ligase ligand, its chemical tractability allows for the creation of proprietary ligands, potentially targeting E3 ligases beyond the commonly used Cereblon (CRBN) and von Hippel-Lindau (VHL). This can be advantageous in overcoming resistance mechanisms and expanding the scope of targeted protein degradation.

The primary strategy for incorporating this molecule is through the synthesis of a novel heterocyclic core, such as an imidazo[4,5-b]pyridine, which can be further functionalized to act as either a POI ligand or an E3 ligase ligand.

Proposed Synthetic Pathway for a Novel Ligand

The 2,3-diaminopyridine moiety of the starting material is a key structural feature for the synthesis of fused bicyclic systems. A plausible and well-documented approach is the condensation with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridine derivatives. These derivatives are structurally similar to purines and have been explored as inhibitors for various kinases, a prominent class of PROTAC targets.

Experimental Protocols

Protocol 1: Synthesis of a Novel Imidazo[4,5-b]pyridine Ligand

This protocol describes a general method for the synthesis of a substituted imidazo[4,5-b]pyridine core, which can be further elaborated into a specific ligand.

Materials:

-

This compound

-

Substituted benzaldehyde (or other appropriate aldehyde/carboxylic acid)

-

p-Toluenesulfonic acid (p-TSA) or similar acid catalyst

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in DMF.

-

Add a catalytic amount of p-TSA (0.1 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyridine derivative.